molecular formula C4H5KO2 B13109329 Potassiumcyclopropanecarboxylate

Potassiumcyclopropanecarboxylate

Cat. No.: B13109329
M. Wt: 124.18 g/mol
InChI Key: UONCBBXTLALNEV-UHFFFAOYSA-M
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Description

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate (CAS: 2413884-49-6) is a potassium salt of a cyclopropanecarboxylic acid derivative. Its molecular formula is C₉H₇ClKNO₂, with a molecular weight of 235.71 g/mol . The compound features a cyclopropane ring fused to a 5-chloropyridinyl substituent, which confers unique electronic and steric properties. The carboxylate group is deprotonated and stabilized by the potassium counterion, enhancing its solubility in polar solvents.

Key properties include:

  • Purity: ≥95% (HPLC) .
  • Storage: Long-term storage conditions are unspecified, but the compound is labeled for laboratory use only .
  • Applications: Primarily used in synthetic chemistry and pharmaceutical research due to its strained cyclopropane ring and aromatic chloropyridinyl group, which may serve as a building block for bioactive molecules .

Physical data (melting point, boiling point, density) remain unreported in available sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:

C3H5COOH+KOHC3H5COOK+H2O\text{C}_3\text{H}_5\text{COOH} + \text{KOH} \rightarrow \text{C}_3\text{H}_5\text{COOK} + \text{H}_2\text{O} C3​H5​COOH+KOH→C3​H5​COOK+H2​O

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassiumcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The cyclopropane ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Potassiumcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of potassiumcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The carboxylate group can form ionic bonds with metal ions or other positively charged species, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylate Derivatives

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate 2413884-49-6 C₉H₇ClKNO₂ 235.71 Cyclopropane, chloropyridinyl, carboxylate
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Cyclopropane, Boc-protected amino, carboxylic acid
1-Cyanocyclopentanecarboxylic acid 540490-54-8 C₇H₉NO₂ 139.15 Cyclopentane, cyano, carboxylic acid
Methyl cyclopropanecarboxylate 2868-37-3 C₅H₈O₂ 100.12 Cyclopropane, methyl ester
2-(4-Chlorophenyl)cyclopropanecarboxylic acid 90940-40-2 C₁₀H₉ClO₂ 196.63 Cyclopropane, 4-chlorophenyl, carboxylic acid

Reactivity and Solubility

  • 1-(Boc-Amino)...: The tert-butoxycarbonyl (Boc) group increases steric bulk and lipophilicity, making it suitable for peptide synthesis but less water-soluble .
  • Methyl cyclopropanecarboxylate : The ester group reduces polarity, favoring organic-phase reactions .

Properties

Molecular Formula

C4H5KO2

Molecular Weight

124.18 g/mol

IUPAC Name

potassium;cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

UONCBBXTLALNEV-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)[O-].[K+]

Origin of Product

United States

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